2,5-Bis(5-carboxy-3-ethyl-4-methylpyrrol-2-ylmethyl)-3,4-diethylpyrrole
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Overview
Description
2,5-bis(5-carboxy-3-ethyl-4-methylpyrrol-2-ylmethyl)-3,4-diethylpyrrole is a polyalkyl-substituted tripyrrane dicarboxylic acid, a precursor of a porphyrin system. It is a tripyrrane and a dicarboxylic acid.
Scientific Research Applications
Synthesis and Coordination Chemistry
The compound has been synthesized as part of studies in coordination chemistry. One study details the synthesis of a ligand, similar in structure to the compound , and its application in forming palladium complexes. These complexes displayed interesting dimerization properties to form helical dinuclear complexes (Mazet & Gade, 2003).
Antineoplastic Activities
Another area of research involves examining the antineoplastic activities of compounds structurally related to 2,5-bis(5-carboxy-3-ethyl-4-methylpyrrol-2-ylmethyl)-3,4-diethylpyrrole. These studies focus on the chemical reactivities and potential antineoplastic (anti-cancer) properties of pyrrole derivatives (Anderson & Heider, 1986).
Electrooptic Film Fabrication
The compound's derivatives have been explored in electrooptic film fabrication. Research into dibranched, heterocyclic "push-pull" chromophores includes the study of compounds structurally similar to this compound. These studies aim to understand their chemisorptive reaction with surfaces and their potential in thin-film microstructure and nonlinear optical response (Facchetti et al., 2006).
Metal Complexes and Coordination Polymers
The structural diversity and metal-binding properties of compounds closely related to this compound have been studied in the context of metal complexes and coordination polymers. These studies explore how these compounds interact with metals, forming various types of complexes with potential applications in material science (Bates et al., 2008).
Electropolymerization and Conductive Properties
Research has also been conducted on the electropolymerization and conductive properties of compounds similar to this compound. This includes studies on the fluorescence and Raman spectra of bis(1-methylpyrrol-2-yl)arene derivatives for insights into conjugation in poly(bis-1-methylpyrrolylene-alt-arylene)s, which may have implications in electronic applications (Geissler et al., 1997).
Properties
Molecular Formula |
C26H35N3O4 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
5-[[5-[(5-carboxy-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrol-2-yl]methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C26H35N3O4/c1-7-15-13(5)23(25(30)31)28-19(15)11-21-17(9-3)18(10-4)22(27-21)12-20-16(8-2)14(6)24(29-20)26(32)33/h27-29H,7-12H2,1-6H3,(H,30,31)(H,32,33) |
InChI Key |
AUDZWJHKEGBIFV-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)CC3=C(C(=C(N3)C(=O)O)C)CC)CC)CC |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)CC3=C(C(=C(N3)C(=O)O)C)CC)CC)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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